Beta-Peltoboykinolic Acid

Übersicht

Beschreibung

Beta-Peltoboykinolic Acid is a natural product found in Peltoboykinia watanabei, Astilbe rubra, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Antitumor Activities : Beta-peltoboykinolic acid, isolated from Chrysosplenium grayanum Maxim., has demonstrated cytotoxic effects against various human cancer cell lines and antitumor effects in mouse models of fibrosarcoma and melanoma (Arisawa et al., 1992).

Inhibition of Epithelial-to-Mesenchymal Transitions : In a study on lung alveolar epithelial cells, this compound extracted from Astilbe rubra showed inhibitory effects on TGF-β1-induced epithelial-to-mesenchymal transition (EMT), suggesting its potential as an antifibrotic agent (Bang et al., 2019).

Isolation from Peltoboykinia tellimoides : Another study identified this compound as a triterpene acid isolated from Peltoboykinia tellimoides, contributing to the understanding of the chemical constituents of Saxifragaceous plants (Nagai et al., 1969).

Cytotoxic Principles in Chrysosplenium flagelliferum : Research on Chrysosplenium flagelliferum identified this compound as one of the cytotoxic principles, highlighting its potential in medical applications (Arisawa et al., 1997).

Constituents of Astilbe Thunbergii : this compound was also found in Astilbe Thunbergii, further demonstrating its presence in different plant species (Takahashi et al., 1972).

Wirkmechanismus

Target of Action

Beta-Peltoboykinolic Acid primarily targets Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key enzyme involved in the regulation of insulin signaling and energy balance, and its inhibition has been identified as a potential therapeutic strategy for the treatment of type 2 diabetes and obesity .

Mode of Action

This compound interacts with its target, PTP1B, by inhibiting its activity . This inhibition is quantified by an IC50 value of 5.2+/-0.5 microM . The compound’s interaction with PTP1B leads to changes in the downstream signaling pathways that are regulated by this enzyme .

Result of Action

The molecular and cellular effects of this compound’s action include the attenuation of TGF-β1-induced EMT and the inhibition of overproduction of extracellular matrix components . These effects suggest that this compound could potentially serve as an antifibrotic agent .

Action Environment

It is known that the compound is derived from astilbe rubra, a plant species, suggesting that its production and availability may be influenced by environmental conditions affecting the growth and health of this plant .

Biochemische Analyse

Biochemical Properties

Beta-Peltoboykinolic Acid plays a crucial role in biochemical reactions, particularly in inhibiting the epithelial-to-mesenchymal transition (EMT) induced by transforming growth factor-beta 1 (TGF-β1). It interacts with various biomolecules, including enzymes and proteins involved in the Smad signaling pathway. This compound inhibits the overproduction of extracellular matrix components such as type I collagen and fibronectin, thereby mitigating the fibrotic response .

Cellular Effects

This compound exerts significant effects on various cell types, particularly lung alveolar epithelial cells. It prevents TGF-β1-induced EMT, which is a critical process in the pathogenesis of idiopathic pulmonary fibrosis. By inhibiting EMT, this compound helps maintain normal cell function and prevents the excessive accumulation of extracellular matrix components. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its antifibrotic properties .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the Smad signaling pathway. It binds to and inhibits the activation of Smad proteins, which are key mediators of TGF-β1 signaling. This inhibition prevents the downstream effects of TGF-β1, including the induction of EMT and the overproduction of extracellular matrix components. This compound also modulates gene expression by inhibiting the transcription of genes involved in fibrosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, and its antifibrotic effects are sustained over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on EMT and extracellular matrix production, indicating its potential for chronic treatment of fibrotic diseases .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits EMT and reduces fibrosis without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential liver toxicity. Therefore, careful dosage optimization is necessary to maximize its therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of extracellular matrix components. It interacts with enzymes such as matrix metalloproteinases (MMPs), which play a role in the degradation of extracellular matrix proteins. By modulating the activity of these enzymes, this compound influences metabolic flux and metabolite levels, contributing to its antifibrotic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as lung alveolar epithelial cells, where it exerts its antifibrotic effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus of target cells, where it interacts with key signaling molecules and transcription factors. Post-translational modifications, such as phosphorylation, may also influence its subcellular localization and activity, directing it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

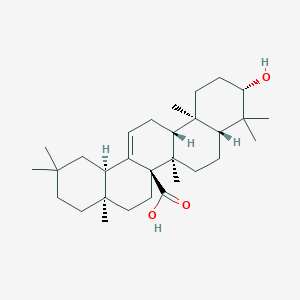

(4aR,6aR,6aR,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-25(2)14-15-27(5)16-17-30(24(32)33)19(20(27)18-25)8-9-22-28(6)12-11-23(31)26(3,4)21(28)10-13-29(22,30)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOSJBZFTWGWDU-GSXZFILMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.